Sodium bromothymol blue

Description

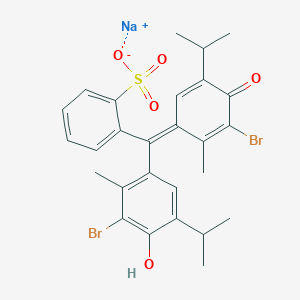

Sodium bromothymol blue (C27H27Br2NaO5S) is a sulfonated pH indicator derived from bromothymol blue (BTB). It is widely used in analytical chemistry and biological assays due to its distinct color transition between pH 6.0 (yellow, acidic) and 7.6 (blue, alkaline) . Its chemical structure includes bromine and thymol groups, enabling reversible protonation/deprotonation reactions. Key applications include:

- Spectrophotometric assays: Quantifying quaternary ammonium compounds (e.g., DMAB) via ionic interactions .

- Microbial activity testing: Detecting metabolic byproducts like CO2 in citrate utilization tests .

- Drug analysis: Forming ion-pair complexes with pharmaceuticals (e.g., pantoprazole sodium) for UV-Vis detection .

- Titration: Serving as a component in universal indicator mixtures for pH 1–14 determination .

Properties

IUPAC Name |

sodium;2-[(E)-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28Br2O5S.Na/c1-13(2)18-11-20(15(5)24(28)26(18)30)23(17-9-7-8-10-22(17)35(32,33)34)21-12-19(14(3)4)27(31)25(29)16(21)6;/h7-14,30H,1-6H3,(H,32,33,34);/q;+1/p-1/b23-21-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKFVGALBGZKGW-VZXGSGAOSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)O)C(C)C)C(=C2C=C(C(=O)C(=C2C)Br)C(C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C(=C1Br)O)C(C)C)/C(=C\2/C=C(C(=O)C(=C2C)Br)C(C)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27Br2NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium bromothymol Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34722-90-2 | |

| Record name | Sodium bromothymol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034722902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium α-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMTHYMOL BLUE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFN0FBC3YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Patent CN102276577A: Controlled Bromination and Alkali Neutralization

The method outlined in Chinese Patent CN102276577A involves a two-step process: bromination of thymol blue and subsequent conversion to the sodium salt.

Step 1: Bromination of Thymol Blue

-

Reagent Preparation :

-

Thymol blue (1.5 kg) is dissolved in glacial acetic acid (6,000 mL) under stirring.

-

Bromine (437.5 mL) is diluted in glacial acetic acid (600 mL) to form a bromine-acetic acid solution.

-

-

Reaction Conditions :

-

The thymol blue mixture is heated to 40°C, and the bromine solution is added dropwise while maintaining the temperature below 45°C.

-

After complete addition, the temperature is raised to 50°C and held for 4 hours to ensure complete bromination.

-

The mixture is cooled to below 30°C, yielding light pink crystalline bromothymol blue, which is filtered and washed.

-

Step 2: Sodium Salt Formation

-

Alkali Treatment :

-

Sodium hydroxide (100 g) is dissolved in water (1,000 mL) to form an alkaline solution.

-

Crude bromothymol blue (1,167 g) is added to this solution and stirred under heating for 2 hours.

-

-

Purification :

Key Advantages :

Patent CN102250057A: Alternative Bromination Protocol

A variation described in Patent CN102250057A modifies reagent ratios and temperature profiles:

Procedure :

-

Thymol blue (2.5 kg) is dissolved in glacial acetic acid (10 L).

-

Bromine (1.7 kg) is added dropwise at 40–50°C, followed by a 4-hour incubation.

-

The mixture is cooled, and the crystallized product is washed with water and dried at 60–80°C.

-

The crude bromothymol blue is treated with sodium hydroxide (12 drops of 4 M NaOH per 25 mL) to form the sodium salt.

Notable Differences :

-

Higher thymol blue-to-bromine ratio (2.5 kg : 1.7 kg vs. 1.5 kg : 0.437 kg in CN102276577A).

-

Simplified purification steps, omitting concentration under vacuum.

Critical Analysis of Synthetic Parameters

Temperature Control During Bromination

Both patents emphasize strict temperature control:

Stoichiometry and Reagent Purity

Alkali Neutralization Challenges

-

Under-neutralization leaves free bromothymol blue (insoluble in water), while over-neutralization forms disodium salts, altering the indicator’s pH sensitivity.

-

CN102276577A specifies 100 g NaOH per 1,167 g bromothymol blue for optimal mono-sodium salt formation.

Comparative Data on Preparation Methods

Quality Assessment and Spectral Validation

Spectrophotometric analysis (as in Truman University’s protocol) confirms the sodium salt’s integrity:

Chemical Reactions Analysis

Acid-Base Equilibrium and pH-Dependent Color Changes

Sodium bromothymol blue exhibits reversible protonation/deprotonation reactions, with distinct structural and optical changes across its pH range (6.0–7.6):

Reaction Mechanism

-

Protonated (acidic) form (pH < 6.0):

Appears yellow (λ~max~ = 427 nm) due to the intact sulfonic acid group and localized π-electron system . -

Deprotonated (basic) form (pH > 7.6):

Adopts a blue color (λ~max~ = 602 nm) upon sulfonic acid deprotonation, forming a conjugated quinoid structure with extended π-electron delocalization .

| pH | Dominant Form | Color | Key Structural Features |

|---|---|---|---|

| < 6.0 | H~2~BTB | Yellow | Protonated sulfonic acid; closed lactone ring |

| 6.0–7.6 | HBTB^- | Green | Partial deprotonation; mixed conjugation |

| > 7.6 | BTB^2- | Blue | Deprotonated sulfonic acid; open quinoid structure |

The equilibrium pK~a~ is 7.1 , though ionic strength (e.g., 1 M NaCl) can shift apparent pK~a~ due to salting-out effects and self-association .

Reactivity with Carbon Dioxide

In aqueous solutions, this compound reacts with CO~2~ to form carbonic acid, enabling its use as a respiratory or photosynthetic activity indicator:

-

In basic solutions (pH > 7.6), the blue BTB^2- form predominates.

-

As CO~2~ dissolves, H~2~CO~3~ lowers pH, protonating BTB^2- to HBTB^- (green) and eventually H~2~BTB (yellow) .

Experimental Demonstration:

-

A 0.04% BTB solution in 0.02 M NaOH turns from blue to yellow after ~3 breaths, demonstrating pH shift from ~7.6 to <6.0 .

Solubility and Ionic Strength Effects

This compound’s solubility and aggregation are influenced by ionic media:

Structural Stability and Degradation

Prolonged exposure to light or extreme pH (>10) causes:

Scientific Research Applications

Chemical Properties and Behavior

Sodium bromothymol blue is a water-soluble dye that exhibits distinct color changes depending on the pH of the solution:

- Yellow at pH < 6.0

- Green at pH = 7.0

- Blue at pH > 7.6

These properties make it particularly useful for monitoring pH levels in various environments.

pH Indicator in Biological Studies

Bromothymol blue is commonly used in biological experiments to monitor cellular respiration and photosynthesis. The color change of the solution indicates shifts in carbon dioxide levels, which affect the pH:

- Photosynthesis leads to a decrease in CO2 and an increase in pH, turning the solution bluer.

- Respiration increases CO2 levels, lowering the pH and changing the solution to yellow .

Wearable Sensors

Recent advancements have seen the integration of BTB into wearable sensors for real-time pH monitoring. These devices can detect chemical exposures, making them valuable for clinical and environmental applications. A notable study demonstrated a wearable fingernail sensor utilizing BTB for effective pH detection .

Agricultural Testing

This compound is employed in agricultural settings to test urea levels in grains and seeds. The urease-BTB-agar method allows for large-scale testing, ensuring quality control in food safety .

Liposomal Damage Studies

BTB has been utilized to study liposomal damage caused by bile salts like taurocholate. This research helps understand interactions between bile salts and lipid membranes, contributing to insights into gastrointestinal health .

Environmental Monitoring

This compound is also applied in environmental science for assessing water quality:

- Aquatic Ecosystems : It is used to monitor the pH levels of water bodies, crucial for maintaining aquatic life.

- Swimming Pools : BTB helps ensure that pool water remains within safe pH levels for swimmers .

Industrial Applications

In industrial contexts, this compound serves as an indicator for:

- Detergent Efficacy : It helps verify that alkaline detergents have been thoroughly rinsed away from surfaces.

- Chemical Processing : BTB is employed in various chemical reactions where pH control is critical for optimal performance .

Case Study 1: Wearable Sensors

A study conducted by Kim et al. (2016) introduced a wearable sensor using this compound for real-time monitoring of chemical exposures. The sensor demonstrated high sensitivity and reliability, showcasing its potential in clinical diagnostics and environmental assessments.

Case Study 2: Urea Detection

Valdes et al. (1996) developed a method using urease-BTB-agar for detecting urea in agricultural products. This approach was instrumental in enhancing food safety protocols and ensuring compliance with quality standards.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of sodium bromothymol blue involves its ability to act as a weak acid in solution. It can be protonated or deprotonated, resulting in different colors based on the pH of the solution. The protonated form absorbs light at 427 nm, transmitting yellow light in acidic solutions, while the deprotonated form absorbs light at 602 nm, transmitting blue light in basic solutions . This color change is due to the highly conjugated structure of the deprotonated form, which accounts for the difference in color .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromothymol Blue vs. Bromocresol Purple

Key Insight : BTB’s membrane-binding behavior and pKa shift make it suitable for studying intracellular pH dynamics, whereas BCP is more reliable for extracellular pH monitoring .

Bromothymol Blue vs. Phenolphthalein

Key Insight: Phenolphthalein’s higher pH range and safety limitations restrict its use compared to BTB, which is safer and more versatile in neutral pH applications .

Bromothymol Blue vs. Universal Indicators

Key Insight : Universal indicators provide a broader pH range but lack the precision of BTB in specialized assays requiring narrow pH resolution .

Spectrophotometric Assays

BTB forms stable ion-pair complexes with cationic compounds like DMAB, enabling residual surfactant quantification in nanoparticles (linear range: 0–300 μg/mL; λmax = 614 nm) . Similar dyes (e.g., methyl orange) show lower sensitivity due to weaker ionic interactions .

Microbial Activity Screening

In the LBL (bromothymol blue-lactose) assay, BTB’s color change correlates with fungal biomass (r = 0.44) and antioxidant activity (r = -0.83 for IC50 of superoxide scavenging), outperforming phenol red in detecting acidic byproducts .

Biological Activity

Sodium bromothymol blue (NaBTB) is a pH indicator commonly utilized in biological and chemical applications due to its ability to change color in response to pH variations. This compound is particularly valuable in studies involving photosynthesis, respiration, and various biochemical assays.

This compound is the sodium salt of bromothymol blue, which acts as a weak acid. Its color transitions are influenced by the pH of the solution:

- Below pH 6.0 : Yellow

- Neutral (pH 7.0) : Greenish-blue

- Above pH 7.6 : Blue

This behavior is attributed to the protonation and deprotonation of the phenolic hydroxyl group in its structure, leading to distinct absorption peaks at different pH levels: for the protonated form (yellow) and for the deprotonated form (blue) .

Biological Applications

1. Photosynthesis and Respiration Studies

This compound is frequently employed in experiments to demonstrate photosynthetic activity. In aquatic plants like Elodea, the compound can illustrate changes in carbon dioxide concentration:

- Experimental Setup : In a controlled environment, Elodea is placed in a solution of NaBTB. The initial color indicates the presence of carbonic acid due to dissolved CO2.

- Observations : As photosynthesis occurs, CO2 is consumed, leading to an increase in pH and a shift from yellow-green to blue over time .

| Time (minutes) | Color Change Observed |

|---|---|

| 0 | Yellow-Green |

| 30 | Green |

| 60 | Blue |

2. Respiratory Indicator

In respiratory studies, NaBTB serves as an indicator for CO2 production during cellular respiration. The solution turns yellow as CO2 accumulates, reflecting a decrease in pH due to carbonic acid formation .

Case Studies

Case Study 1: Clinical Application in Tracheal Tube Placement

A study investigated the use of NaBTB alongside sodium thiopentone for confirming tracheal tube placement. Bubbling expired gases through a NaBTB solution resulted in color changes indicative of correct placement due to shifts in pH caused by CO2 levels . This method provides a rapid and reliable confirmation technique, especially useful in resource-limited settings.

Case Study 2: Cosmetic Safety Assessment

The Scientific Committee on Consumer Safety (SCCS) evaluated this compound for use in cosmetic products. Their findings highlighted concerns regarding its safety profile when used at concentrations exceeding established thresholds. The SCCS emphasized the need for comprehensive toxicological data to assess its safety effectively .

Research Findings

Recent studies have explored the efficacy of NaBTB in various biochemical assays:

Q & A

Q. Experimental Design :

Prepare BTB solutions in buffered systems (e.g., phosphate buffers spanning pH 1–13).

Measure absorbance at 430 nm (HIn, acidic form) and 620 nm (In⁻, basic form) .

Apply the modified Henderson-Hasselbalch equation:

where = absorbance at test pH, and / = absorbance maxima.

Data Analysis : Plot absorbance ratios vs. pH to derive pKa (~7.1) and Kc. Subtract baseline absorbance from intermediate pH spectra to account for overlapping species .

How to resolve discrepancies in reported colorimetric properties of this compound under acidic conditions?

Some sources erroneously describe BTB as purple in acidic conditions (e.g., ), conflicting with consensus reports of yellow . This discrepancy may stem from:

Q. Resolution :

- Use UV-Vis spectroscopy to confirm absorbance peaks.

- Cross-validate with pH electrodes in standardized buffers.

- Source BTB from suppliers providing HPLC-grade purity (>98%) and batch-specific COAs .

How does this compound function in citrate utilization tests for bacterial identification?

In Simmons Citrate Agar :

- BTB (12.5 µg/mL) indicates pH shifts caused by bacterial citrate metabolism.

- Citrate-positive organisms (e.g., Klebsiella) convert citrate to alkaline metabolites (e.g., sodium carbonate), raising pH from 6.0 (green) to >7.6 (blue) .

- Negative controls remain green due to lack of metabolic activity .

Q. Protocol Optimization :

- Use slant cultures to maximize aerobic metabolism.

- Incubate for 24–48 hours at 37°C. Avoid over-inoculation to prevent false positives .

What is the role of this compound in developing novel potentiometric sensor electrodes?

Q. Electrode Fabrication :

Coat conducting glass substrates with a BTB-modified film (e.g., TEOS-BTB composite).

The BTB layer acts as a H⁺-sensitive membrane , generating potentiometric responses during acid-base titrations.

Calibrate against standard HCl/NaOH titrants to establish Nernstian slopes (~59 mV/pH unit).

Advantages : BTB electrodes exhibit reproducibility (±0.05 pH units) and resistance to organic interferents, making them suitable for biological fluids .

How to optimize adsorption parameters for bromothymol blue removal using carbon nanotubes?

Q. Batch Adsorption Protocol :

Adjust solution pH to 3.0–4.0 (maximizes BTB⁻-MWCNT-COOH electrostatic interactions).

Use 55 mg MWCNT-COOH/g adsorbent for 95% efficiency (Langmuir model).

Validate kinetics with pseudo-second-order models (R² > 0.99).

Q. Thermodynamic Insights :

- ΔH > 0 (endothermic process).

- ΔG < 0 (spontaneous at >25°C).

- Desorption using 0.1 M NaOH regenerates nanotubes for reuse .

How to implement smartphone-based RGB analysis with this compound for soil pH determination?

Q. Procedure :

Prepare soil extracts in distilled water and add BTB (4 g/L).

Capture images under controlled lighting using a smartphone.

Analyze RGB values (e.g., Blue/Green ratio ) against a pre-calibrated curve (pH 4–9).

Validation : Compare with spectrophotometric readings (610 nm). Automated apps (e.g., ImageJ) reduce human error, achieving ±0.1 pH accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.